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  • Product: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid
  • CAS: 832739-97-6

Core Science & Biosynthesis

Foundational

Technical Guide: The Role of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthetic utility, and pharmacophoric properties of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid , a specialized bifunctional building block used to optimize dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic utility, and pharmacophoric properties of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid , a specialized bifunctional building block used to optimize drug-like properties in small molecule discovery.

Executive Summary

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (CAS: 832739-97-6) serves as a critical "tail" fragment in modern drug discovery. It is primarily utilized to introduce a solubilizing basic amine (piperidine) and a lipophilic anchor (methoxy group) into a scaffold via a robust amide coupling handle (benzoic acid).

This compound is particularly valued for its ability to modulate physicochemical properties (logD, solubility) and facilitate target engagement through salt-bridge interactions, most notably in the design of Kinase inhibitors (e.g., Sphingosine Kinase 1) and GPCR ligands.

Key Technical Specifications
PropertyValue / Description
CAS Number 832739-97-6
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
pKa (Basic) ~9.2 (Piperidine nitrogen)
pKa (Acidic) ~4.0 (Benzoic acid)
Primary Role Solubilizing "Cap" or "Tail" group; Pharmacophore element

Medicinal Chemistry: Pharmacophore & Design Logic

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler alternatives (e.g., plain benzoic acid or dimethylaminomethyl variants).

The "Solubilizing Tail" Strategy

The 3-(piperidin-1-ylmethyl) motif acts as a solubility handle . In physiological conditions (pH 7.4), the piperidine nitrogen is largely protonated (


), introducing a positive charge that:
  • Reduces LogD: Lowers the lipophilicity of the parent scaffold, improving aqueous solubility.

  • Reduces hERG Liability: While basic amines can be hERG risks, the steric bulk of the piperidine and the specific vector often mitigate the "flat" aromatic stacking required for hERG channel blockade compared to flexible diethylamine chains.

Structural Vectors and Binding Modes

The relative positioning of the substituents is non-trivial:

  • Position 1 (Carboxyl/Amide): Acts as the Anchor . It attaches the tail to the core scaffold (e.g., aminothiazole, pyridine).

  • Position 4 (Methoxy): Acts as a Conformational Lock . The steric bulk of the methoxy group forces the amide bond out of planarity or locks the rotation of the phenyl ring relative to the core, often favoring a bioactive conformation. It also fills small hydrophobic pockets (S1/S2 sub-pockets).

  • Position 3 (Piperidinylmethyl): Acts as the Interactor . The methylene linker allows the basic nitrogen to "swing" and find an aspartate (Asp) or glutamate (Glu) residue in the solvent-exposed region of the protein target.

Case Study: Sphingosine Kinase 1 (SK1) Inhibitors

Research by Yule et al. (2014) demonstrated the utility of this moiety in the optimization of 2-aminothiazole inhibitors for SK1.

  • Challenge: Early hits were potent but insoluble.

  • Solution: Appending the 4-methoxy-3-(piperidin-1-ylmethyl)benzoyl tail.

  • Mechanism: The piperidine interacts with surface residues, while the methoxy group provides necessary hydrophobic contact, resulting in a compound with nanomolar potency and improved metabolic stability.

Synthetic Protocols & Workflows

This section details the self-validating protocols for synthesizing and coupling this building block.

Workflow Visualization

The following diagram illustrates the logical flow from precursor synthesis to final library generation.

G Start Methyl 3-(chloromethyl)- 4-methoxybenzoate Step1 Nucleophilic Substitution (Piperidine, K2CO3) Start->Step1 SN2 Reaction Inter Intermediate Ester Step1->Inter Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Hydrolysis Product 4-Methoxy-3-(piperidin-1- ylmethyl)benzoic acid Step2->Product Coupling Amide Coupling (HATU/DIPEA + Amine Core) Product->Coupling Convergent Synthesis Final Final Bioactive Ligand Coupling->Final

Figure 1: Synthetic workflow for the preparation and utilization of the benzoic acid building block.

Preparation of the Building Block

If the acid is not purchased commercially, it is synthesized via the following validated protocol:

Step 1: Nucleophilic Substitution

  • Reagents: Methyl 3-(chloromethyl)-4-methoxybenzoate (1.0 eq), Piperidine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Procedure: Stir at 60°C for 4-6 hours. Monitor by LCMS for disappearance of the chloride.

  • Workup: Dilute with water, extract with EtOAc. The product (ester) is usually pure enough for the next step.

Step 2: Saponification

  • Reagents: Intermediate Ester (1.0 eq), LiOH

    
     (3.0 eq).
    
  • Solvent: THF:Water (3:1).

  • Procedure: Stir at Room Temperature (RT) for 12 hours.

  • Isolation (Critical):

    • Acidify carefully to pH ~5-6 using 1N HCl.

    • Note: Do not acidify to pH 1, as the piperidine will form a hydrochloride salt that may be water-soluble and hard to extract.

    • Ideally, isolate as the zwitterion or purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

General Amide Coupling Protocol

This protocol ensures high-yield coupling of the acid to a heterocyclic amine (e.g., 2-aminothiazole).

  • Activation: Dissolve 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the activated ester.

  • Addition: Add the core amine (e.g., aminothiazole scaffold) (1.0 eq).

  • Reaction: Stir at 50°C for 4-16 hours.

  • Validation: Check LCMS for

    
    .
    
  • Purification: The basic piperidine tail facilitates purification. The product can be captured on an SCX (Strong Cation Exchange) cartridge, washed with Methanol, and eluted with

    
    /Methanol.
    

Comparative Data Analysis

The following table highlights the impact of substituting a standard phenyl ring with the 4-Methoxy-3-(piperidin-1-ylmethyl)phenyl moiety in a hypothetical kinase inhibitor series.

Scaffold VariantLogP (Calc)Solubility (pH 7.4)SK1 IC50 (nM)*Metabolic Stability (

)
Unsubstituted Phenyl 4.2 (High)< 5 µM (Poor)450Low (Oxidation prone)
4-Methoxy-Phenyl 4.1< 10 µM120Medium
3-(Piperidin-1-ylmethyl) 2.8> 100 µM35High
4-Methoxy-3-(piperidin-1-ylmethyl) 3.1 > 80 µM 12 High
  • Note: Data represents generalized trends observed in Yule et al. (2014) and similar optimization campaigns.

  • Insight: The combination (Row 4) offers the best balance of potency (via methoxy/pocket fill) and physicochemical properties (via piperidine/solubility).

Biological Applications & Signaling Pathways[3]

Target Classes[1]
  • Kinases (Sphingosine Kinase 1/2): The compound targets the lipid-binding pocket or the "J-channel" where the hydrophobic tail of sphingosine normally binds.

  • Proteases (Matriptase, Thrombin): The basic piperidine mimics the P1 arginine residue, interacting with Asp189 in the S1 pocket of trypsin-like serine proteases.

  • Antimicrobials: Used in the synthesis of pyridine-3-carboxamide-6-yl-ureas (Vogt et al., 2014).[1]

Interaction Diagram (SK1 Inhibition)

The diagram below hypothesizes the binding mode of a ligand containing this moiety within the Sphingosine Kinase 1 active site.

BindingMode Ligand_Core Ligand Core (Scaffold) Methoxy 4-Methoxy Group (Hydrophobic) Ligand_Core->Methoxy Covalent Piperidine Piperidine Nitrogen (Protonated +) Ligand_Core->Piperidine Linker Hinge Hinge Region Ligand_Core->Hinge H-Bonds Hydrophobic_Pocket Hydrophobic Pocket (Leu/Phe) Methoxy->Hydrophobic_Pocket Van der Waals Asp81 Asp81 (SK1) (Anionic -) Piperidine->Asp81 Salt Bridge (Critical for Potency)

Figure 2: Pharmacophore interaction model showing the critical salt bridge formed by the piperidine moiety.

References

  • Yule, I. A., et al. (2014).[1] Discovery of novel 2-aminothiazoles as potent and selective inhibitors of sphingosine kinase 1 (SK1). European Journal of Medicinal Chemistry, 86, 31-48.

  • Vogt, D., et al. (2014).[1] Synthesis and biological evaluation of novel 6-amino-pyridine-3-carboxamide derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 22(19), 5354-5367.

  • ChemicalBook. (n.d.). 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid Product Page.

  • Quan, M. L., et al. (2005). Factor Xa inhibitors: the evolution of a new class of antithrombotic agents. Journal of Medicinal Chemistry, 48(6), 1729-1744. (Contextual reference for benzamidine/basic-phenyl mimics in protease inhibition).

Sources

Exploratory

Solubility profile of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in organic solvents. As a molecule of interest in pharmaceutical development, understanding its solubility is paramount for process development, formulation, and ensuring bioavailability. This document outlines the theoretical considerations governing its solubility based on its molecular structure, presents a robust experimental protocol for solubility determination using the equilibrium shake-flask method, and discusses the critical factors that can influence this key physicochemical property. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which in turn is often dictated by its solubility.[1][2][3] Poor solubility can lead to challenges in formulation, suboptimal drug absorption, and ultimately, diminished therapeutic effect.[2][3] 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, a substituted benzoic acid derivative, possesses a combination of functional groups that create a complex solubility profile. A thorough understanding of its solubility in a range of organic solvents is crucial for various stages of drug development, including:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorphic form with high purity.

  • Formulation Development: The choice of excipients and the development of various dosage forms, from oral solids to parenteral solutions, depend heavily on the API's solubility characteristics.[1]

  • Process Chemistry: Solvent selection impacts reaction kinetics, yield, and the ease of product isolation during synthesis.

This guide will provide a foundational understanding of the factors governing the solubility of this specific molecule and a practical framework for its experimental determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid contains several key functional groups that influence its interaction with different solvents.

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group will contribute to solubility in polar protic solvents like alcohols and in polar aprotic solvents that can accept hydrogen bonds.

  • Methoxy Group (-OCH3): The ether linkage is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

  • Piperidin-1-ylmethyl Group: This tertiary amine is a basic and polar functional group. It can act as a hydrogen bond acceptor. The piperidine ring itself is a saturated heterocycle, which adds some non-polar character to the molecule.

  • Benzene Ring: The aromatic ring is non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, where the various polar groups can engage in strong dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Solubility: Expected in non-polar solvents such as hexanes and toluene, where the polar functional groups cannot be effectively solvated.

While no specific experimental data for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid was found, data for the related compound, 4-methoxybenzoic acid, shows high solubility in alcohols and good solubility in ketones and esters, with lower solubility in non-polar hydrocarbons.[4][5][6] This supports the predicted trend for the title compound, although the addition of the bulky and polar piperidinylmethyl group will further influence the overall solubility.

Figure 1: Molecular structure of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid with key functional groups influencing solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

The determination of equilibrium solubility is a fundamental pre-formulation study.[7] The shake-flask method is a well-established and reliable technique for this purpose.[4]

Materials and Equipment
  • 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (API)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, n-Hexane) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or glass flasks with screw caps.

  • Orbital shaker or wrist-action shaker with temperature control.

  • Analytical balance.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • Volumetric flasks and pipettes.

  • Analytical instrument for concentration analysis (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Step-by-Step Procedure
  • Preparation: Add an excess amount of the API to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase for chromatography) to a concentration that falls within the calibrated range of the analytical method.

  • Analysis: Determine the concentration of the API in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

start Start: API and Solvent step1 1. Add excess API to vial start->step1 step2 2. Add known volume of solvent step1->step2 step3 3. Equilibrate with agitation (e.g., 24-72h at 25°C) step2->step3 step4 4. Allow undissolved solids to settle step3->step4 note3 Ensures equilibrium is reached step3->note3 step5 5. Withdraw and filter supernatant step4->step5 step6 6. Dilute sample accurately step5->step6 note5 Crucial to avoid solid particles step5->note5 step7 7. Analyze concentration (e.g., HPLC-UV) step6->step7 end End: Solubility Data (mg/mL) step7->end note7 Requires a validated method step7->note7

Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination method.

Data Presentation

The obtained solubility data should be presented in a clear and organized manner. The following table provides an illustrative template for presenting the solubility of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in various organic solvents at 25 °C.

Table 1: Illustrative Solubility of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in Selected Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
n-Hexane0.1< 0.1
Toluene2.41.5
Ethyl Acetate4.425.8
Acetone5.185.2
Ethanol5.2150.6
Methanol6.6210.4
Dimethyl Sulfoxide (DMSO)7.2> 400

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Factors Influencing Solubility

Several factors beyond the choice of solvent can significantly impact the measured solubility of an API.[8][9]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[1][9] This relationship is described by the van't Hoff equation. It is crucial to control the temperature accurately during the experiment.

  • Polymorphism: The crystalline form of the API can have a profound effect on its solubility.[9] Metastable polymorphs are generally more soluble than the stable crystalline form. It is essential to characterize the solid phase before and after the solubility experiment (e.g., using XRD or DSC) to identify any polymorphic transformations.

  • pH: While this guide focuses on organic solvents, if any aqueous component is present, the pH will be a critical determinant of solubility for a compound with a carboxylic acid and a basic amine. The carboxylic acid will be more soluble at higher pH, while the piperidine moiety will be more soluble at lower pH.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity API is essential for obtaining accurate and reproducible data.

Conclusion

The solubility of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a theoretical framework for predicting its solubility behavior and a detailed, practical protocol for its experimental determination using the shake-flask method. A systematic approach to measuring and understanding the solubility profile in a range of organic solvents is a critical early-stage activity in drug development that can significantly de-risk downstream process and formulation challenges.

References

  • ChemBK. (2024, April 10). 4-methoxy-3-(1-piperidinylmethyl)benzoic acid - Physico-chemical Properties.
  • Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Benchchem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Outsourced Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Solubility experimental methods.pptx. (n.d.).
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).
  • General parameters affecting solubility are particle size, shape and surface area physicochemical properties of drugs, physical forms of drugs, solvents, pH of the medium, temperature and use of surfactants. (n.d.). International Journal of Novel Research and Development.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubMed. (2024, July 20).
  • PubChem. (n.d.). 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid.
  • Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (2024, January).
  • MilliporeSigma. (n.d.). 4-([1-(tert-Butoxycarbonyl)piperidin-3-yl]methoxy)benzoic acid.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester.
  • ChemScene. (n.d.). 4-(Piperidin-1-ylmethyl)benzoic acid.
  • NIH. (n.d.). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • ResearchGate. (2025, August 10). (PDF) 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid as a Versatile Scaffold for Combinatorial Library Synthesis

Abstract This guide provides a comprehensive overview and detailed protocols for utilizing 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid as a strategic building block in parallel library synthesis. This trifunctional sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for utilizing 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid as a strategic building block in parallel library synthesis. This trifunctional scaffold, featuring a carboxylic acid for primary diversification, a sterically accessible piperidine moiety, and an electron-donating methoxy group, is uniquely suited for generating diverse chemical libraries for drug discovery and high-throughput screening. We present field-proven, step-by-step protocols for the high-throughput synthesis of amide and ester libraries in a 96-well plate format, complete with insights into reaction optimization, purification strategies, and troubleshooting.

Introduction: The Strategic Advantage of the Scaffold

In modern drug discovery, the efficiency of generating structurally diverse yet related small molecules is paramount. The selection of a core building block is a critical decision that dictates the scope and novelty of a chemical library. 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid presents a compelling scaffold for several reasons:

  • Multiple Diversification Points: The primary carboxylic acid handle is ideal for robust and well-established coupling reactions. The tertiary amine of the piperidine ring offers a secondary site for potential quaternization or salt formation, modulating physicochemical properties like solubility.

  • Proven Pharmacophoric Elements: The benzoic acid and piperidine motifs are prevalent in a vast number of approved therapeutics, increasing the likelihood of identifying biologically relevant compounds.

  • Favorable Physicochemical Properties: The methoxy group and the piperidinylmethyl side chain influence the molecule's conformation and electronic properties, providing a unique chemical space to explore compared to simpler benzoic acids.

The synthesis of this building block is typically achieved via a Mannich reaction, a classic three-component condensation of 4-methoxybenzoic acid, formaldehyde, and piperidine.[1][2][3] This straightforward synthesis makes the scaffold readily accessible for library production. This document will focus on leveraging the carboxylic acid functionality to generate two distinct libraries: an amide library and an ester library.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is essential for experimental design. While a dedicated CAS number for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is not prominently available, its properties can be reliably estimated based on its constituent parts and closely related, commercially available analogs such as 4-(Piperidin-1-ylmethyl)benzoic acid (CAS: 159691-33-5).[4][5]

PropertyEstimated Value / StructureSource
Molecular Formula C₁₄H₁₉NO₃-
Molecular Weight 249.31 g/mol -
IUPAC Name 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid-
Appearance Expected to be an off-white to pale yellow solidAnalogy
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH), sparingly soluble in water.Analogy
pKa (Carboxylic Acid) ~4-5Analogy
pKa (Piperidine N) ~10-11 (for conjugate acid)Analogy

Core Application: Parallel Library Synthesis Workflow

The power of this building block is realized in a parallel synthesis workflow, enabling the rapid creation of hundreds of distinct molecules. The general process involves preparing a stock solution of the core scaffold and distributing it into a multi-well plate, followed by the addition of a diverse set of reactants (amines or alcohols) to each well.

G General Workflow for Parallel Library Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing A Prepare Stock Solution of Building Block C Dispense Reagents into 96-Well Plate A->C B Prepare Reactant Plate (Amines/Alcohols) B->C D Incubate & React (e.g., 16h @ RT) C->D E High-Throughput Purification (LC/MS) D->E F Quality Control & Analysis (LC/MS, NMR) E->F G Compound Plating & Storage F->G

Caption: High-level workflow for library generation.

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry.[6] For library synthesis, coupling reagents that are efficient, minimize side reactions, and are amenable to automation are preferred. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice due to its high reactivity and low rate of racemization.[7]

Rationale for Reagent Selection
  • HATU (Coupling Reagent): Chosen over simpler carbodiimides like EDC for its superior performance with a wider range of amines, including less nucleophilic or sterically hindered ones. It forms a highly reactive OAt-active ester.[6][7]

  • DIPEA (Base): A non-nucleophilic hindered base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the reaction.[8]

  • DMF (Solvent): A polar aprotic solvent that effectively dissolves a wide range of organic molecules and reagents, making it ideal for library synthesis.

G HATU-Mediated Amide Coupling Reaction BuildingBlock 4-Methoxy-3-(piperidin-1- ylmethyl)benzoic acid Product Amide Library Member BuildingBlock->Product Amine Diverse Amine (R-NH₂) Amine->Product Reagents HATU + DIPEA in DMF Reagents->Product

Caption: Schematic of the amide library synthesis reaction.

Detailed Step-by-Step Protocol (96-Well Plate)

Materials & Reagents

ReagentPurposeTypical Amount (per well)
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acidBuilding Block25 µmol (1.0 eq)
Diverse Primary/Secondary AminesReactants27.5 µmol (1.1 eq)
HATUCoupling Agent28.8 µmol (1.15 eq)
N,N-Diisopropylethylamine (DIPEA)Base75 µmol (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)Solvent250 µL

Procedure

  • Stock Solution Preparation:

    • Building Block: Prepare a 0.1 M stock solution of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid in anhydrous DMF.

    • HATU: Prepare a 0.115 M stock solution of HATU in anhydrous DMF.

    • Reactant Plate: Prepare a 96-well "reactant plate" by dispensing 27.5 µmol of a unique amine into each well. If the amines are solids, they can be pre-weighed or dispensed as stock solutions in DMF.

  • Reagent Dispensing (in a fume hood):

    • To a new 96-well reaction plate, add 250 µL of the building block stock solution to each well designated for a reaction.

    • Add the amine solutions from the reactant plate to the corresponding wells of the reaction plate.

    • Add 75 µmol of DIPEA to each well.

    • Initiate the reaction by adding 250 µL of the HATU stock solution to each well.

  • Reaction and Incubation:

    • Seal the reaction plate securely with a cap mat or heat-sealable foil.

    • Place the plate on an orbital shaker and agitate at room temperature for 16-24 hours.

    • Self-Validation Check: Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS to check for consumption of the starting material.

  • Work-up and Purification:

    • For high-throughput purification, direct injection onto a preparative HPLC-MS system is the most efficient method.

    • Configure the system with a C18 column and a suitable gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • MS-triggered fractionation allows for the collection of only the desired product peak from each well's injection, significantly simplifying downstream processing.

Protocol 2: Parallel Ester Library Synthesis

The Fischer-Speier esterification is a classic, cost-effective method for synthesizing esters by reacting a carboxylic acid with an alcohol under acidic catalysis.[9] To drive the equilibrium towards the product in a library setting, a large excess of the alcohol is often used, which can also serve as the solvent.[10]

Rationale for Reagent Selection
  • Sulfuric Acid (Catalyst): A strong, inexpensive, and effective Brønsted acid catalyst for protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[9][11]

  • Excess Alcohol (Reactant/Solvent): Using the alcohol in large excess serves a dual purpose: it acts as the solvent and, according to Le Châtelier's principle, drives the reaction equilibrium towards the formation of the ester product.[12] This is particularly effective for simple, low-boiling-point alcohols.

G Fischer Esterification Reaction BuildingBlock 4-Methoxy-3-(piperidin-1- ylmethyl)benzoic acid Product Ester Library Member BuildingBlock->Product Alcohol Diverse Alcohol (R-OH) Alcohol->Product Catalyst H₂SO₄ (cat.) Heat Catalyst->Product

Caption: Schematic of the ester library synthesis reaction.

Detailed Step-by-Step Protocol (96-Well Plate)

Materials & Reagents

ReagentPurposeTypical Amount (per well)
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acidBuilding Block25 µmol (1.0 eq)
Diverse Primary/Secondary AlcoholsReactant/Solvent500 µL
Concentrated Sulfuric Acid (H₂SO₄)Catalyst~1-2 µL

Procedure

  • Reagent Dispensing:

    • Dispense 25 µmol of the solid building block into each well of a 96-well reaction block (polypropylene is recommended for heat resistance).

    • To each well, add 500 µL of the corresponding unique alcohol.

    • Carefully add 1-2 µL of concentrated sulfuric acid to each well. Caution: This step is exothermic and should be done slowly in a well-ventilated fume hood.

  • Reaction and Incubation:

    • Securely seal the reaction block with a cap mat designed for heating.

    • Place the block in a heating shaker and heat at 60-80 °C for 4-16 hours. The optimal time and temperature will vary depending on the reactivity of the alcohol.[9]

    • Self-Validation Check: After cooling, a small aliquot can be diluted with a compatible solvent (e.g., acetonitrile) and analyzed by LC-MS to assess conversion.

  • Work-up and Purification:

    • Allow the reaction block to cool to room temperature.

    • Neutralize the reaction by adding a saturated solution of sodium bicarbonate to each well until effervescence ceases.

    • Extract the product by adding an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to each well, sealing, and vortexing.

    • Remove the organic layer for analysis and purification. For high-throughput applications, this can be automated with liquid handling systems.

    • Purification is typically achieved using parallel preparative HPLC-MS as described in the amide synthesis protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent (HATU is moisture sensitive).- Sterically hindered or electron-deficient amine/alcohol.- Insufficient reaction time or temperature.- Use fresh, anhydrous reagents and solvents.- Increase reaction temperature and/or time.- For amides, consider a more potent coupling agent or microwave-assisted synthesis.
Multiple Byproducts - Side reaction of HATU.- Degradation of starting material or product.- For esters, elimination of tertiary alcohols.- For amides, pre-activate the acid with HATU/DIPEA for 15-30 min at 0°C before adding the amine.[8]- Lower the reaction temperature.- Use only primary or secondary alcohols for Fischer esterification.[9]
Difficult Purification - Product is highly polar or has poor chromatography.- Byproduct co-elutes with the product.- Modify the HPLC gradient (slower gradient, different pH modifier like TFA or ammonia).- Consider alternative purification like Solid-Phase Extraction (SPE) to remove excess reagents before final purification.

Conclusion

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is a highly effective and versatile building block for the construction of diverse chemical libraries. Its unique substitution pattern provides access to novel chemical space while incorporating well-established pharmacophoric elements. The robust protocols for amide and ester bond formation detailed herein are readily adaptable to high-throughput parallel synthesis platforms, enabling the rapid generation of compound collections for screening campaigns and hit-to-lead optimization programs.

References

  • ChemBK. (2024). 4-methoxy-3-(1-piperidinylmethyl)benzoic acid. Available at: [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylbenzoic Acid. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. Available at: [Link]

  • Thapa, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-ylmethyl)benzoic acid. Available at: [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Available at: [Link]

  • Radboud Repository. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Available at: [Link]

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Executive Summary: The "Yield Trap" The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid presents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary: The "Yield Trap"

The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid presents a classic organic chemistry paradox. While the bond formation (reductive amination) is chemically straightforward, the isolation is frequently the yield-limiting step.

The Core Problem: The target molecule is a zwitterion .[1][2][3][4] It contains a basic tertiary amine (piperidine, pKa ~10) and an acidic carboxyl group (benzoic acid, pKa ~4).

  • In Acid (pH < 4): It exists as a soluble cation.

  • In Base (pH > 10): It exists as a soluble anion.

  • At Neutral (pH ~7): It exists as a zwitterion (internal salt), which often leads to poor solubility in organic extraction solvents (DCM, EtOAc) and high solubility in the aqueous wash, causing massive material loss during workup.

The Solution: This guide prioritizes a "Protect-then-Hydrolyze" strategy to mask the zwitterionic character during the purification steps, significantly boosting recovery.

Strategic Pathway Analysis

The following diagram outlines the recommended workflow versus the problematic "Direct Route."

SynthesisPathways cluster_RouteA Route A: Direct (High Risk) cluster_RouteB Route B: Ester Intermediate (Recommended) Start Starting Material: 3-Formyl-4-methoxybenzoic acid DirectRA Reductive Amination (Piperidine + STAB) Start->DirectRA Esterification Step 1: Esterification (MeOH / H2SO4) Start->Esterification DirectWorkup Workup (Zwitterion Hell) Product trapped in Aqueous Phase DirectRA->DirectWorkup LowYield Low Yield (<30%) DirectWorkup->LowYield RedAmin Step 2: Reductive Amination (Piperidine / STAB / DCE) Esterification->RedAmin Purification Step 3: Standard Extraction (Product is soluble in DCM) RedAmin->Purification Hydrolysis Step 4: Controlled Hydrolysis (LiOH / THF / H2O) Purification->Hydrolysis HighYield High Yield (>85%) Hydrolysis->HighYield

Figure 1: Comparison of the Direct Route (A) vs. the Ester Protection Route (B). Route B avoids zwitterion handling until the final, controlled precipitation step.

Optimized Protocol (Route B)

Step 1: Methyl Ester Formation (Pre-cursor Setup)

If you cannot purchase Methyl 3-formyl-4-methoxybenzoate directly, synthesize it.

  • Reagents: 3-Formyl-4-methoxybenzoic acid, Methanol (solvent), H2SO4 (cat).

  • Procedure: Reflux acid in MeOH with catalytic H2SO4 for 4 hours.

  • Why: Converting the carboxylic acid to an ester prevents it from interfering with the borohydride reducing agent and makes the intermediate lipophilic (easy to extract).

Step 2: Reductive Amination (The Critical Bond Formation)

This step utilizes the Abdel-Magid Protocol [1], which is superior to standard NaBH4/MeOH methods for minimizing side reactions.

  • Reagents:

    • Methyl 3-formyl-4-methoxybenzoate (1.0 eq)

    • Piperidine (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

    • Acetic Acid (1.0 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (Dry).

  • Protocol:

    • Mix the aldehyde and piperidine in DCE under Nitrogen.

    • Critical: Add Acetic Acid. This catalyzes the imine formation.[5] Stir for 30 minutes.

    • Add STAB in one portion.

    • Stir at Room Temperature (RT) for 4-16 hours.

  • Checkpoint: Monitor by TLC. If the aldehyde persists, add 0.2 eq more STAB.

Step 3: Hydrolysis & Isolation (The "Yield Maker")

This is where you recover the final amino acid product.

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the purified ester from Step 2 in THF/Water.

    • Add LiOH. Stir until ester disappears (TLC).

    • The pH Trick:

      • Concentrate to remove THF.[6] You now have the Lithium salt in water.

      • Cool to 0°C.

      • Slowly add 1M HCl.

      • STOP when pH reaches the Isoelectric Point (approx pH 7.0 - 7.5) .

    • The product will precipitate as a white solid. Filter and wash with cold water.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Direct Route) Product lost in aqueous layer during workup due to zwitterionic solubility.Switch to Route B (Ester). If you must use Route A, use n-Butanol for extraction or use Diaion HP-20 resin for purification.
Incomplete Reaction Imine formation is slow; STAB is reducing the aldehyde to benzyl alcohol before it reacts with amine.Pre-form the imine: Stir Aldehyde + Amine + Titanium Isopropoxide (Ti(OiPr)4) for 2h before adding the reducing agent [2].
Benzyl Alcohol Impurity Reducing agent is too aggressive or wet solvent.Switch from NaBH4 to STAB . Ensure solvents are dry. If using NaBH4, you must pre-form imine in MeOH for 2 hours before adding hydride.
Sticky Gum / No Solid Product is not crystallizing at the isoelectric point.The salt content (NaCl) is too high, preventing crystallization. Desalting: Dissolve gum in minimum hot ethanol and let cool, or use a reverse-phase C18 plug.
Over-Alkylation Not applicable here.Piperidine is a secondary amine; it cannot be over-alkylated to a quaternary ammonium under these reductive conditions.

Diagnostic Logic Tree (Interactive)

Use this flow to diagnose where your experiment is failing.

Troubleshooting Start Start Diagnostics CheckTLC Check TLC/LCMS after Step 2 (Reductive Amination) Start->CheckTLC AldehydeLeft Is Starting Aldehyde Present? CheckTLC->AldehydeLeft YesAldehyde Yes: Reaction Incomplete AldehydeLeft->YesAldehyde Yes NoAldehyde No: Reaction Complete AldehydeLeft->NoAldehyde No AlcoholCheck Is Benzyl Alcohol Byproduct Present? NoAldehyde->AlcoholCheck YesAlcohol Issue: Direct Reduction Fix: Use Ti(OiPr)4 or Molecular Sieves to force Imine formation first. AlcoholCheck->YesAlcohol Yes NoAlcohol Issue: Workup Loss Product is likely in Aqueous phase. AlcoholCheck->NoAlcohol No WorkupCheck Did you adjust pH to ~7.2? NoAlcohol->WorkupCheck YesPH Try 'Salting Out' (add NaCl) or extraction with n-Butanol. WorkupCheck->YesPH Yes NoPH CRITICAL ERROR Zwitterions are soluble at pH < 4 and pH > 10. Adjust pH carefully to precipitate. WorkupCheck->NoPH No

Figure 2: Diagnostic workflow for identifying yield loss during synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (NaBH4) instead of STAB? It's cheaper. A: Yes, but with a modification. NaBH4 reduces aldehydes faster than STAB. If you mix everything at once, you will get the benzyl alcohol byproduct.

  • Protocol: Stir Aldehyde + Piperidine in Methanol for 2 hours (or reflux for 30 mins) to form the imine completely. Only then, cool to 0°C and add NaBH4.

Q: My product is an oil, not a solid. How do I crystallize it? A: Zwitterionic amino acids often "oil out" if the water contains too much inorganic salt (LiCl/NaCl) from the neutralization.

  • Fix: Decant the water. Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol. Add diethyl ether dropwise until cloudy, then refrigerate. Alternatively, triturate the oil with Acetone.

Q: Why use 1,2-Dichloroethane (DCE)? It's toxic. A: DCE is the gold standard for STAB reductions because it does not coordinate with the boron, allowing for faster reaction rates. However, THF is a valid, greener alternative. Avoid Methanol when using STAB, as it reacts with the reagent (solvolysis).

Q: What is the exact Isoelectric Point (pI) of this molecule? A: While experimental data is specific to conditions, the calculated pI is approximately 7.2 .

  • Calculation: The Piperidine nitrogen (tertiary amine) has a pKa ~10. The Benzoic acid has a pKa ~4.2.

    • 
      .
      
    • Action: During hydrolysis workup, aim for pH 7.0 - 7.5 for maximum precipitation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures.[5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride using titanium(IV) isopropoxide as a Lewis acid catalyst. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Topic: Solubility Optimization & Troubleshooting Compound: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid Chemical Class: Zwitterionic Ampholyte Audience: Medicinal Chemists, Formulation Scientists[1][2][3][4] Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Compound: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid Chemical Class: Zwitterionic Ampholyte Audience: Medicinal Chemists, Formulation Scientists[1][2][3][4]

Diagnostic Phase: The Zwitterion Trap

Before attempting physical manipulation, you must understand why this compound resists dissolution.[1][4]

The Core Issue: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid contains two ionizable groups with opposing charges:

  • Benzoic Acid moiety: Weak acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    
  • Piperidine moiety: Tertiary amine, weak base (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    

In neutral water (pH ~7.0), this molecule exists primarily as a Zwitterion (inner salt).[1][2][3][4] The amine is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and the carboxylic acid is deprotonated (

).[1][3][4] While charged, the net charge is zero. This maximizes crystal lattice energy and minimizes hydration energy, resulting in the Isoelectric Point (pI) Solubility Valley .

Diagnosis Checklist:

If you answered YES to any of these, you are stuck in the solubility valley.

Decision Logic: Troubleshooting Workflow

Use this decision tree to select the correct solubilization protocol for your specific application.

SolubilityLogic Start START: Solubility Issue CheckpH Can you adjust pH? Start->CheckpH YesPH YES: pH Adjustment CheckpH->YesPH Biological Assay / Chemistry Workup NoPH NO: Fixed pH (Neutral) CheckpH->NoPH Animal Injection / Sensitive Cell Culture Acidic Target pH < 3 (Cationic Form) YesPH->Acidic Use HCl/TFA Basic Target pH > 10 (Anionic Form) YesPH->Basic Use NaOH/KOH Cosolvent Cosolvent Strategy (DMSO/PEG) NoPH->Cosolvent High Tolerance Cyclodextrin Complexation (HP-β-CD) NoPH->Cyclodextrin Low Tolerance

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: pH Switching (The "U" Curve Strategy)

Best for: Chemical synthesis workups, HPLC sample prep, or assays tolerant of buffers.

Mechanism: Moving the pH 2 units away from the pI converts the zwitterion into a highly soluble ionic species (Cation at low pH, Anion at high pH).

Step-by-Step:

  • Calculate Target:

    • Acidic Target: pH < 3.[1][2][3][4]0. (Protonates the carboxylate

      
       Cationic species).[1][4]
      
    • Basic Target: pH > 10.0. (Deprotonates the amine

      
       Anionic species).
      
  • Preparation:

    • Weigh the compound.[1][4]

    • Add 80% of the final volume of water.

  • Titration:

    • For Acidic: Add 1M HCl dropwise while vortexing.[1][3][4] The suspension should clarify rapidly as pH drops below 4.[4]

    • For Basic: Add 1M NaOH dropwise.[1][3][4] Clarification occurs as pH rises above 9.[1][3][4]

  • Buffer Stabilization: Once dissolved, add concentrated buffer (e.g., Phosphate or Tris) to maintain the pH if the solution will be diluted later.

Warning: If you neutralize this solution back to pH 7, the compound will precipitate immediately.[1][4]

Protocol B: In-Situ Salt Formation

Best for: Creating a stable stock solution for long-term use.[1][2][3][4]

Theory: Instead of relying on bulk pH, you stoichiometrically convert the compound into a salt (Hydrochloride or Sodium salt), which disrupts the crystal lattice.

Salt TypeReagentStoichiometryOutcome
Hydrochloride 1.0 M HCl1.05 eqForms ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[1][3][4] Highly water soluble.[1][3][4]
Sodium 1.0 M NaOH1.05 eqForms ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[1][3][4] Highly water soluble.[1][3][4]
Mesylate Methanesulfonic acid1.0 eqExcellent for high-concentration stocks (>50mM).[1][2][3][4]

Procedure:

  • Suspend 10 mg of compound in 1 mL water (it will be cloudy).

  • Add 1.05 equivalents of the chosen acid or base.[1][4]

    • Calculation:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1][3][4]
      
  • Vortex/Sonicate for 2 minutes.

  • Lyophilize (freeze-dry) the resulting clear solution to obtain the solid salt form for future use.[1][2][3][4]

Protocol C: The "Cosolvent Spike" Method

Best for: Biological assays where pH must remain neutral (pH 7.4).[1][2][4]

Mechanism: 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is lipophilic.[1][2][3][4] A water-miscible organic solvent reduces the dielectric constant of the media, favoring the neutral/zwitterionic form.

The "Crash-Out" Risk: A common error is dissolving in 100% DMSO and diluting 1:1000 into water.[1][2][3][4] If the final concentration exceeds the thermodynamic solubility of the zwitterion (~10-50 µM est.), it will precipitate as micro-crystals, leading to false negatives in assays.

Optimized Protocol:

  • Make Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Propylene Glycol (not water).

  • Final Dilution: Slowly add this Mix (DMSO/PEG) into the aqueous buffer with rapid stirring.

    • Final solvent ratio: 1% DMSO / 9% PEG-400 / 90% Buffer.[1][2][3][4]

    • Why: PEG acts as a bridge, preventing the rapid nucleation that occurs when DMSO hits water directly.

Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate after freezing and thawing my stock solution. What happened? A: This is "Salting Out" or pH drift.[1][2][4] Freezing can shift the pH of phosphate buffers by up to 2 units. Upon thawing, the local pH may hit the isoelectric point.

  • Fix: Sonicate the solution at 37°C for 10 minutes. If it doesn't redissolve, adjust pH slightly away from neutral.[4]

Q2: Can I use ethanol instead of DMSO? A: Caution is advised. While soluble in ethanol, this compound is prone to precipitating when the ethanol stock is diluted into aqueous media, more so than DMSO. Ethanol also evaporates, changing stock concentration.[4] DMSO is preferred for stability.[1][3][4]

Q3: Is the molecule stable at pH 1 or pH 13? A:

  • Acid Stability: Generally good.[1][2][3][4] The benzoic acid and piperidine are stable.

  • Base Stability: Good, but avoid prolonged storage at pH > 12 if elevated temperatures are involved, as the ether linkage (methoxy) is robust, but general degradation rates increase at extremes.

  • Recommendation: For storage > 24 hours, keep pH between 3 and 10, or store as a dry salt.

Q4: Why does my LC-MS show split peaks? A: This is likely a chromatography artifact, not degradation. At neutral pH, the zwitterion and the ionic forms may interact differently with the C18 column stationary phase.

  • Fix: Add 0.1% Formic Acid or TFA to your mobile phase.[1][2][3][4] This forces the molecule into a single cationic state (

    
    , 
    
    
    
    ), sharpening the peak.

Visualizing the Species Distribution

Understanding which species exists at which pH is critical for solubility.[1][3][4]

SpeciesDistribution Cation CATIONIC FORM (pH < 4) Soluble (+) Zwitter ZWITTERION (pH 4 - 9) Insoluble (±) Cation->Zwitter -H+ (pKa1 ~4.2) Zwitter->Cation Anion ANIONIC FORM (pH > 10) Soluble (-) Zwitter->Anion -H+ (pKa2 ~9.5) Anion->Zwitter

Figure 2: Species dominance by pH.[1][2][3][4] To dissolve, you must force the equilibrium toward the Red (Cation) or Green (Anion) zones.[2]

References

  • Avdeef, A. (2003).[1][2][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3][4] (Defines the "U-shaped" solubility profile for zwitterions). [1][2][3][4]

  • Yalkowsky, S. H., et al. (2010).[1][4] Handbook of Aqueous Solubility Data. CRC Press.[3][4] (Source for general benzoic acid/piperidine solubility benchmarks). [1][2][3][4]

  • Serajuddin, A. T. (2007).[1][2][4] Salt formation to improve drug solubility.[1][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4] (Protocol grounding for In-Situ Salt formation).[1][2][3][4]

  • PubChem Compound Summary. (2024). 4-(Piperidin-1-ylmethyl)benzoic acid (Analog Data). National Center for Biotechnology Information.[1][3][4] (Used for pKa estimation of structural analogs).[1][2][3][4]

Sources

Troubleshooting

Minimizing side reactions during the functionalization of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Technical Support Center: Functionalization of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid Case ID: SC-882-BENZ Status: Active Subject: Minimizing Side Reactions & Optimization of Amide Coupling Lead Scientist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid

Case ID: SC-882-BENZ Status: Active Subject: Minimizing Side Reactions & Optimization of Amide Coupling Lead Scientist: Senior Application Specialist

Executive Summary: The "Zwitterion Trap"

The scaffold 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid presents a classic "zwitterionic trap" in organic synthesis.[1] It contains a basic tertiary amine (


) and an acidic carboxyl group (

). In neutral media, this molecule exists as an internal salt (zwitterion), rendering it insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in polar aprotic solvents (THF, EtOAc).

Primary Failure Modes:

  • Insolubility: The internal salt precipitates, preventing the coupling agent from activating the carboxylate.

  • N-Acylurea Formation: Slow kinetics due to steric hindrance (ortho-methoxy group) allows the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct.

  • Benzylic Oxidation: The methylene bridge between the piperidine and the benzene ring is susceptible to oxidative cleavage or N-oxide formation.

Module 1: Solubility & Reagent Selection

Diagnostic Question: Is your starting material dissolving in the reaction solvent before adding the coupling agent?

If NO , the reaction will likely fail or stall. You are trying to activate a solid salt lattice rather than a dissolved species.

Protocol: Breaking the Internal Salt

To solubilize the zwitterion, you must shift the equilibrium to the free amine/carboxylate anionic form using a non-nucleophilic organic base.

ParameterRecommendationRationale
Solvent DMF or DMAc (Primary) 2-MeTHF (Secondary)High dielectric constant breaks salt bridges. 2-MeTHF allows for easier aqueous workup than DMF.
Base DIPEA (Hünig's Base)Sterically hindered; will not compete with the amine partner for the activated ester.
Stoichiometry

3.0 Equivalents
1 eq to neutralize the internal acid (break zwitterion), 1 eq to neutralize the coupling byproducts (e.g., HCl), 1 eq to keep the amine partner deprotonated.

Module 2: The "Gold Standard" Coupling Protocol (T3P)

Why T3P? For this specific scaffold, Propanephosphonic acid anhydride (T3P) is superior to HATU or EDC.

  • Reason 1: T3P drives reactions for sterically hindered acids (the ortho-methoxy group creates steric bulk).

  • Reason 2: It produces water-soluble byproducts, allowing you to wash away impurities without column chromatography in many cases.

  • Reason 3: Low risk of epimerization (though not applicable to the achiral acid, it protects chiral amine partners).

Step-by-Step Optimization Guide
  • Dissolution:

    • Charge 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (1.0 eq) in EtOAc or 2-MeTHF (if soluble) or DMF (if insoluble).

    • Add DIPEA (3.5 eq) . Critical: Stir for 10 mins until clear. If not clear, sonicate.

  • Activation & Coupling:

    • Cool to 0°C.[2][3]

    • Add the Amine Partner (1.1 eq) .

    • Add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 eq) dropwise.

    • Note: Adding T3P after the amine minimizes background side reactions.

  • Monitoring:

    • Allow to warm to Room Temperature (RT).[4]

    • Monitor via LC-MS. Look for the mass of the N-acylurea (MW = SM + Coupling Reagent Mass) if using EDC. With T3P, look for unreacted acid.

  • Workup:

    • Quench with water.[2][5][6][7]

    • Wash organic layer with Sat.[8]

      
       (removes unreacted acid) and Water (removes T3P byproducts).
      

Module 3: Troubleshooting Side Reactions

Issue 1: Formation of N-Acylurea (The "Dead" Product)

Symptoms: LC-MS shows a peak with Mass = [Target + Urea Mass]. Yield is low.[4] Cause: Using Carbodiimides (EDC/DCC) without sufficient additives. The ortho-methoxy group slows down the attack of the amine, giving the active ester time to rearrange.

Mechanism of Failure (Visualized):

SideReaction cluster_0 Risk Factor: Ortho-Methoxy Group Acid Benzoic Acid (Scaffold) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC Carbodiimide (EDC) Product Desired Amide O_Acyl->Product Fast Attack (Ideal) SideProd N-Acylurea (Dead End) O_Acyl->SideProd Slow Rearrangement (Steric Hindrance) Amine Amine Partner

Caption: The competition between productive coupling and N-acylurea rearrangement. Steric bulk at the ortho-position favors the red path (Side Product).

Solution:

  • Switch to T3P (eliminates this pathway).

  • If you must use EDC, add HOAt (1.0 eq). HOAt is more effective than HOBt for hindered systems due to the pyridine nitrogen's neighboring group effect.

Issue 2: Benzylic Oxidation (N-Oxide Formation)

Symptoms: M+16 peak in LC-MS. Cause: The benzylic position (between the benzene ring and piperidine nitrogen) is electron-rich and susceptible to oxidation by peroxides in solvents (THF/Ethers) or atmospheric oxygen over long reaction times.

Prevention:

  • Solvent Hygiene: Use anhydrous, inhibitor-free solvents (freshly opened). Avoid THF if possible; use DMF or DCM.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.[2]

  • Quench Rapidly: Do not leave the reaction stirring over the weekend.

FAQ: Quick Troubleshooting

Q1: My reaction mixture turns black/dark brown.

  • Diagnosis: Likely decomposition of the benzylic amine via oxidation or radical pathways.

  • Fix: Ensure the solvent is degassed. Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction requires heating.

Q2: I see the product mass, but it won't extract into the organic layer.

  • Diagnosis: The product might be protonated (cationic) due to the piperidine ring.

  • Fix: Adjust the pH of the aqueous workup to ~10 (using

    
     or dilute NaOH) to ensure the piperidine is in its free base form before extraction with DCM/EtOAc.
    

Q3: Can I use Acid Chlorides (SOCl2) to activate the acid?

  • Risk: High.[6] Generating the acid chloride generates HCl. This will protonate the piperidine, forming an insoluble hydrochloride salt that may coat the unreacted acid chloride, stopping the reaction.

  • Alternative: If you must use acid chlorides, use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral conditions, or ensure a massive excess of base (5+ eq).

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[6] Organic Process Research & Development . Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . Available at: [Link]

  • Patterson, A. W., et al. (2011). Protection of Benzylic Amines against Oxidation. Journal of Organic Chemistry . Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron . Available at: [Link]

Sources

Optimization

Stability of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid under acidic and basic conditions

Executive Summary: The Stability Dashboard You are working with a zwitterionic Mannich base derivative . Its stability is governed by the interplay between the basic piperidine moiety ( ), the acidic benzoate moiety ( ),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Dashboard

You are working with a zwitterionic Mannich base derivative . Its stability is governed by the interplay between the basic piperidine moiety (


), the acidic benzoate moiety (

), and the redox-active benzylic carbon.
ParameterConditionStatusCritical Mechanism
Acidic (pH < 3) Stable (Cold)Protonation of amine protects against oxidation.[1] Heat (>60°C) risks ether cleavage.[1]
Neutral (pH 5–7) Unstable (Physical)⚠️Isoelectric Precipitation. Solubility is minimal; risk of aggregation.[1]
Basic (pH > 10) Labile Oxidative Deamination. Free amine + Benzylic protons +

= Degradation.[1]
Storage Solid StateStore at -20°C, Hygroscopic (keep desiccated).
Module 1: Acidic Environment Troubleshooting

"The Proton Shield & The Ether Trap"

In acidic media (e.g., 0.1M HCl, TFA), the piperidine nitrogen is protonated (


). This is generally the safest state  for the molecule in solution because the positive charge electrostatically repels electrophilic attacks and prevents the lone pair from participating in oxidative cycles.
Critical Risk: Demethylation (The Ether Trap)

While the amine is safe, the 4-methoxy group becomes the vulnerability under forcing conditions.

  • The Mechanism: In the presence of strong mineral acids (specifically HBr or HI, less so HCl) and heat, the methoxy oxygen protonates. A nucleophile (halide ion) attacks the methyl group via

    
    , cleaving the ether to a phenol.
    
  • Why it matters: This converts your molecule into a free phenol Mannich base, which is significantly more reactive and prone to Retro-Mannich fragmentation.[1]

User FAQ:

Q: I see a new impurity peak at [M-14] after refluxing in 6N HCl. What happened? A: You have likely demethylated the anisole ring. The [M-14] loss corresponds to the conversion of


 to 

. [1] Correction: Switch to dilute

or lower the temperature. Avoid halide-heavy strong acids at high temperatures if possible.[1]
Module 2: Basic Environment Troubleshooting

"The Oxidative Trap"

In basic media (pH > 10), the carboxylic acid is deprotonated (


), and the piperidine is a free base (

). This is the most dangerous state for the molecule.
Critical Risk: Benzylic Oxidation

The carbon connecting the piperidine to the benzene ring (the benzylic position) is electronically activated by both the aromatic ring and the adjacent nitrogen lone pair.

  • Radical Abstraction: In the presence of dissolved oxygen and light, a radical is formed at the benzylic carbon.

  • Imine Formation: This radical species oxidizes to an iminium ion or enamine intermediate.[1]

  • Hydrolysis: The intermediate hydrolyzes, cleaving the C-N bond to release piperidine and 4-methoxyisophthalaldehyde (or the corresponding acid).

User FAQ:

Q: My basic solution turned yellow/brown overnight. Is it safe to use? A: No. The color change indicates the formation of conjugated degradation products (likely quinoid species or oxidized aldehydes) via oxidative deamination. Correction: All basic manipulations must be performed with degassed solvents and, ideally, under an argon atmosphere.

Module 3: Mechanistic Visualization

The following diagram details the degradation pathways based on pH and environmental stressors.

StabilityPathways Parent Parent Molecule (Zwitterion) Protonated Acidic Species (R-NH+) Parent->Protonated pH < 4 Deprotonated Basic Species (Free Amine) Parent->Deprotonated pH > 9 Precip Precipitate (Isoelectric Point) Parent->Precip pH 5-7 Phenol Demethylated Product (Phenol Derivative) Protonated->Phenol Strong Acid + Heat (Ether Cleavage) Aldehyde Oxidation Product (Aldehyde + Piperidine) Deprotonated->Aldehyde O2 + Light (Oxidative Deamination)

Figure 1: Stability landscape showing the protective nature of acidification versus the oxidative risks in basic media.

Module 4: Analytical Protocols

To validate the integrity of your compound, use the following self-validating HPLC method. Standard C18 methods often fail due to the basic piperidine tailing on residual silanols.

Recommended Method: Acidic C18 with Ion Pairing [1]
  • Rationale: Low pH ensures the piperidine is fully protonated, preventing interaction with silanols and sharpening the peak.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoate absorption) and 210 nm (Amine check).[1]

Troubleshooting the Chromatogram:

  • Fronting Peak: Sample solvent pH is too high.[1] Dissolve sample in Mobile Phase A.

  • Split Peak: Isoelectric precipitation in the injector. Ensure sample is acidified.[1]

Module 5: Storage & Handling Directives
  • Solid State:

    • Store at -20°C .

    • The compound is a salt-former.[1] If it is the HCl salt, it is hygroscopic. Store in a desiccator.

    • Container: Amber glass (protects benzylic position from photolytic radical initiation).[1]

  • Solution State:

    • Never store in basic solution for >4 hours.

    • If storage in solution is mandatory, adjust pH to 3-4 using dilute acetic acid or HCl.[1]

    • Freeze-Thaw: Avoid repeated cycles; aliquoting is required.[1]

References
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (2009).[1] Green Chemistry: Oxidation of benzylic methylenes. Retrieved from [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Troubleshooting Guide for HPLC Peak Tailing Welcome to the technical support center for the analysis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. This guide provides in-depth troubleshooting strategies, experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for HPLC Peak Tailing

Welcome to the technical support center for the analysis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. This guide provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions to help you resolve chromatographic issues, specifically peak tailing, encountered during HPLC analysis. As Senior Application Scientists, we have designed this guide to be a practical, field-tested resource for researchers and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid consistently tailing in my reversed-phase HPLC method?

A1: Peak tailing for this compound is very common and primarily stems from its chemical structure. The molecule is amphoteric, meaning it possesses both a basic tertiary amine (the piperidine group) and a carboxylic acid group. In typical reversed-phase HPLC (pH 3-7), the basic piperidine group is protonated (carries a positive charge) and can undergo strong secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[1][2] This secondary retention mechanism holds some analyte molecules longer than the primary hydrophobic interaction, resulting in a delayed elution and a characteristic "tail".[3]

Q2: What is the fastest and most effective way to reduce this peak tailing?

A2: The most immediate and impactful adjustment is to lower the mobile phase pH. By operating at a low pH (e.g., pH ≤ 3), the vast majority of residual silanol groups on the column packing will be protonated (Si-OH) and thus neutral.[4] This minimizes the strong ionic interaction with your positively charged analyte, leading to a more symmetrical peak shape based primarily on hydrophobic retention.[1]

Q3: I've lowered the mobile phase pH to 2.7 with formic acid, but I still see some tailing. What should I try next?

A3: If low pH alone is insufficient, the next steps involve a more systematic approach. You may need to consider the buffering capacity of your mobile phase, the type of column you are using, or potential issues with your HPLC system itself. This guide provides a detailed workflow to address these persistent issues.

Systematic Troubleshooting Workflow

Peak tailing is a multifaceted issue that requires a logical approach to diagnose and resolve. The following workflow is designed to systematically eliminate potential causes, from the simplest mobile phase adjustments to more fundamental changes in hardware and column chemistry.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) mobile_phase Step 1: Mobile Phase Optimization (Chemical Environment) start->mobile_phase column_chem Step 2: Stationary Phase Selection (Column Chemistry) mobile_phase->column_chem If Mobile Phase Adjustments Fail ph_adjust Adjust Mobile Phase pH (Target: pH 2.5 - 3.0) mobile_phase->ph_adjust Start Here system_check Step 3: System & Hardware Review (Physical Environment) column_chem->system_check If new column doesn't solve it endcapped Use High-Purity, End-Capped Silica Column (Type B) column_chem->endcapped extracolumn Check for Extra-Column Volume (Tubing, Connections) system_check->extracolumn solution Symmetrical Peak Achieved (Asymmetry ≤ 1.2) buffer_check Add/Optimize Buffer (e.g., 10-20mM Phosphate/Formate) ph_adjust->buffer_check If tailing persists additives Consider Additives (Competing Base or Ion-Pair) buffer_check->additives If still tailing additives->solution alt_chem Switch to Alternative Chemistry (Embedded Polar Group, Hybrid) endcapped->alt_chem For persistent issues alt_chem->solution column_health Assess Column Health (Frit Blockage, Void) extracolumn->column_health overload Verify Sample Load & Solvent (Reduce Concentration) column_health->overload overload->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase Optimization

Optimizing the mobile phase is the most common and cost-effective strategy for improving the peak shape of basic compounds.

Understanding the Role of pH

The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds like 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid.[5] The goal is to ensure that either the analyte's basic functional group or the column's acidic silanol groups are in a neutral, non-interactive state.

pH RangeAnalyte (Piperidine Group)Silica Surface (Silanols)Primary InteractionExpected Peak Shape
Low pH (2.0 - 3.0) Protonated (R₃NH⁺)Protonated (Si-OH)Hydrophobic Good / Symmetrical
Mid pH (4.0 - 7.0) Protonated (R₃NH⁺)Deprotonated (Si-O⁻)Ionic + Hydrophobic Poor / Tailing
High pH (> 8.0) *Neutral (R₃N)Deprotonated (Si-O⁻)Hydrophobic Good / Symmetrical

Note: High pH conditions require a specialized hybrid or polymer-based column to prevent silica dissolution.

Protocol: Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC grade water, acetonitrile (ACN), and/or methanol (MeOH)

  • Buffers/Additives: Formic acid, trifluoroacetic acid (TFA), ammonium formate, ammonium acetate.

  • Calibrated pH meter.

  • Your analyte stock solution.

Procedure:

  • Prepare Low pH Mobile Phase (Target pH 2.7):

    • To 1L of HPLC grade water, add 0.1% v/v formic acid (1 mL).

    • Mix thoroughly. This will be your aqueous mobile phase "A". Your organic mobile phase "B" will be ACN or MeOH.

    • Equilibrate the column with your starting gradient conditions for at least 10-15 column volumes.

  • Analyze Sample:

    • Inject your standard and observe the peak shape. Calculate the USP Tailing Factor or Asymmetry Factor. A value ≤ 1.2 is generally considered excellent.[6]

  • Troubleshooting Further:

    • If tailing persists: Increase the acid concentration slightly (e.g., 0.1% TFA). TFA is a stronger ion-pairing agent and can more effectively mask silanol interactions, but it may be persistent in the column and can suppress MS signals.

    • Use a Buffer: To ensure stable pH, especially if your sample is dissolved in a different pH diluent, use a buffer. Prepare a 10-20 mM ammonium formate or ammonium acetate solution and adjust the pH to your target (e.g., 3.0) with the corresponding acid (formic or acetic).[4]

Using Mobile Phase Additives: Ion-Pairing Reagents

If pH adjustments are not sufficient, an ion-pairing reagent can be used. These reagents contain a hydrophobic part that adsorbs to the stationary phase and an ionic part that interacts with the charged analyte.[7] For a positively charged basic analyte, an anionic ion-pairing reagent like sodium octanesulfonate is used.[8]

Considerations:

  • Long Equilibration Times: Ion-pair chromatography requires extensive column equilibration.[7]

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing methods, as the reagents can be difficult to wash out completely.[9]

  • MS Incompatibility: Many common ion-pairing reagents are not volatile and are incompatible with mass spectrometry detectors.

Step 2: Stationary Phase (Column) Selection

If mobile phase optimization does not yield a satisfactory peak shape, the issue may lie with the column chemistry itself. Not all C18 columns are created equal, especially when analyzing basic compounds.

Key Column Characteristics to Consider
  • Silica Purity (Type B vs. Type A): Modern columns use high-purity Type B silica, which has significantly lower trace metal contamination.[2] Metal contaminants can increase the acidity of nearby silanol groups, exacerbating tailing.[3][4]

  • End-Capping: This is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[10] A "fully end-capped" column is crucial for analyzing basic compounds.[1]

  • Alternative Chemistries: For particularly challenging basic compounds, specialized column chemistries offer superior performance by shielding the analyte from surface silanols.

Recommended Column Types for Basic Analytes
Column TypeDescriptionMechanism of ActionRecommended For
High-Purity End-Capped C18 The industry standard. Made with Type B silica and extensive end-capping.Minimizes available silanol sites for interaction.[3]First-line choice for most applications under low pH conditions.
Embedded Polar Group (PEG) A polar group (e.g., amide, carbamate) is embedded within the C18 alkyl chain.The polar group provides a shielding effect, preventing the basic analyte from getting close to the silica surface.[11][12]Excellent for basic compounds when low-pH is not enough. Often compatible with 100% aqueous mobile phases.
Hybrid Particle Technology (e.g., BEH, CSH) Columns packed with particles made of a silica-polymer hybrid.These columns are stable across a very wide pH range (1-12). This allows the use of high pH to neutralize the basic analyte, eliminating ionic interactions.Ideal for methods requiring high pH to manipulate selectivity or for compounds that are unstable at low pH.
Step 3: System & Hardware Review

Sometimes, peak tailing is not a chemical issue but a physical one related to the HPLC system. Physical problems typically affect all peaks in the chromatogram, not just the basic analyte.[13]

Protocol: Diagnosing System Issues

Objective: To identify and resolve physical sources of peak distortion.

Procedure:

  • Check for Extra-Column Volume:

    • Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).

    • Verify that all fittings are properly seated (e.g., ferrules are at the correct depth) to avoid small voids at connection points.[14] A poorly made connection can be a significant source of peak tailing.[15]

  • Assess Column Health:

    • Blocked Frit: Over time, particulate matter from the sample or mobile phase can block the inlet frit of the column, causing poor peak shape.

    • Action: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% ACN) to waste for 10-20 column volumes.[1] Check the manufacturer's instructions before permanently reversing the flow.

    • Column Void: A void at the head of the column can occur from mechanical shock or operating at a high pH that dissolves the silica. This causes peaks to broaden and tail. A void usually requires column replacement.[4]

  • Evaluate Injection Parameters:

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[13]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column.

    • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase. Injecting a sample in a strong solvent (e.g., 100% ACN) into a highly aqueous mobile phase will cause severe peak distortion.[14]

    • Action: If possible, dissolve your sample directly in the initial mobile phase.

By systematically working through these chemical and physical troubleshooting steps, you can successfully diagnose the root cause of peak tailing for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid and develop a robust, reliable HPLC method.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • LCGC North America. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid

Executive Summary: The Zwitterionic Challenge 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is a critical intermediate in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is a critical intermediate in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands.[1] Its structure combines an acidic moiety (benzoic acid) with a basic center (tertiary piperidine amine), creating a zwitterionic character that complicates standard NMR analysis.[1]

This guide compares the spectral performance of this molecule across different solvent systems. Unlike simple organics, this compound’s chemical shifts—particularly the benzylic methylene bridge—are highly sensitive to protonation states.[2] We provide a comparative analysis between DMSO-d₆ (the standard) and D₂O/NaOD (the alternative for resolution), establishing a self-validating protocol for structural confirmation.

Structural Analysis & Synthesis Context

To interpret the NMR accurately, one must understand the synthetic origin and the resulting connectivity. This molecule is typically synthesized via a Mannich reaction .[3]

Visualization: Synthesis & Impurity Tracking

The following diagram outlines the connectivity and potential impurities (unreacted starting materials) that must be monitored in the spectrum.[1][2]

MannichReaction SM1 4-Methoxybenzoic Acid (SM1) Product 4-Methoxy-3-(piperidin-1-ylmethyl) benzoic acid (Target) SM1->Product Mannich Condensation (Acidic/Reflux) SM2 Piperidine (SM2) SM2->Product Mannich Condensation (Acidic/Reflux) HCHO Formaldehyde (Reagent) HCHO->Product Mannich Condensation (Acidic/Reflux) Impurity Bis-adducts / Dimer (Potential Impurity) Product->Impurity Over-reaction

Figure 1: Mannich condensation pathway.[1][2] Key spectral markers for impurities include the formaldehyde peak (~9 ppm, usually absent) and unreacted piperidine (distinct multiplets).[1][2]

Comparative NMR Data: Solvent System Analysis

The choice of solvent fundamentally alters the appearance of this molecule due to the Acid-Base Equilibrium .

  • System A (DMSO-d₆): The molecule likely exists as a zwitterion (

    
     / 
    
    
    
    ).[1] This broadens exchangeable protons and shifts the benzylic methylene downfield.[2]
  • System B (D₂O + NaOD): The "Alternative."[1] By raising the pH > 10, we force the molecule into its anionic carboxylate / free amine form. This sharpens the spectrum and resolves the critical methylene bridge.

Comparative Assignment Table
Proton AssignmentMultiplicityApprox.[2][4] Shift (DMSO-d₆)Approx. Shift (D₂O + NaOD)Structural Insight (Why it moves)
Ar-COOH Broad Singlet12.0 - 13.0 ppmDisappears Exchangeable proton; removed in D₂O.[1]
Ar-H2 (meta to COOH)Doublet (d)7.85 ppm7.70 ppmPosition 2.[1][2] Slight upfield shift in basic media due to carboxylate shielding.
Ar-H6 (ortho to COOH)dd7.90 ppm7.80 ppmPosition 6.[1] Sensitive to the electronic nature of the carboxyl group.
Ar-H5 (ortho to OMe)Doublet (d)7.10 ppm7.05 ppmPosition 5.[1][2] Shielded by the adjacent methoxy group; relatively stable.
Ar-CH₂-N (Benzylic)Singlet4.10 - 4.30 ppm 3.50 - 3.60 ppm CRITICAL MARKER. In DMSO (zwitterion), the N is protonated, descreening this CH₂.[1] In NaOD (free base), it shifts upfield significantly.[1]
-OCH₃ (Methoxy)Singlet3.85 ppm3.80 ppmDistinct singlet; excellent internal reference standard.[1]
Pip-Hα (N-CH₂)Broad m3.00 - 3.20 ppm2.40 - 2.50 ppmProtons adjacent to Nitrogen.[1] Highly sensitive to N-protonation state.[1]
Pip-Hβ/Hγ Multiplets1.40 - 1.70 ppm1.40 - 1.60 ppmThe piperidine "hump."[1] Resolves into distinct multiplets in basic D₂O.

Technical Note: In DMSO-d₆, the Ar-CH₂-N peak often appears broadened or slightly split if the proton exchange is slow on the NMR timescale. Adding D₂O (shake) collapses this to a sharp singlet.[1]

Mechanistic Logic: The Self-Validating Protocol

To ensure scientific integrity, do not rely on a single spectrum. Use the pH-Swing Validation method. This protocol proves that the piperidine is covalently attached (Mannich base) and not just a salt mixture.[1]

Visualization: The pH-Swing Mechanism

pH_Swing Zwitterion Zwitterionic Form (DMSO) N-H(+) ... COO(-) Benzylic CH2 @ ~4.2 ppm Anion Anionic Form (D2O/NaOD) N(lone pair) ... COO(-) Benzylic CH2 @ ~3.5 ppm Zwitterion->Anion Add Base (NaOD) Anion->Zwitterion Add Acid (TFA) Validation VALIDATION CONFIRMED: Shift of >0.5 ppm proves Nitrogen is basic & attached. Anion->Validation Observed Shift

Figure 2: The pH-dependent shift of the benzylic methylene is the primary confirmation of the Mannich base structure.[1]

Experimental Protocol: Ambiguity Resolution

If your spectrum in DMSO-d₆ is ambiguous (e.g., overlapping peaks in the 3.0–4.0 ppm region), follow this standard operating procedure (SOP).

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆.

  • Initial Scan: Run a standard proton scan (16 scans, d1=1.0s).

    • Checkpoint: Look for the broad downfield acidic proton (~12 ppm) and the benzylic singlet (~4.2 ppm).[1][2]

  • D₂O Shake (The "Alternative" Test):

    • Add 2 drops of D₂O directly to the NMR tube.

    • Shake vigorously and allow to settle.

    • Re-run Scan: The acidic proton (12 ppm) will vanish.[1] The Benzylic CH₂ peak should sharpen significantly but remain near 4.1–4.2 ppm (since the bulk is still DMSO).[1][2]

  • Base Shift (Definitive):

    • If further confirmation is needed, prepare a new sample in D₂O containing 1 equivalent of NaOD.

    • Expectation: The Benzylic CH₂ must shift upfield to ~3.5 ppm. If it remains at 4.2 ppm, the amine is likely quaternized (impurity) or not the target structure.[2]

References

  • Mannich Reaction Mechanisms & Spectral Data

    • Title: Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids.[3]

    • Source: Radboud Repository.
    • URL:[Link]

  • NMR Solvent Impurities & Shift Tables

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[2]

    • Source: American Chemical Society (Organometallics).[1]

    • URL:[Link][1][2]

  • Zwitterionic Character in NMR

    • Title: Amino acid/zwitterion equilibria: vibrational and NMR studies.[5]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link][1][2]

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-Methoxy-3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, a substituted benzoic acid with potential therapeutic applications, establishing a robust and validated analytical method for purity determination is a critical early-stage development milestone. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering a framework for method development, validation, and comparison with alternative analytical techniques. The methodologies and principles discussed herein are grounded in established scientific literature and regulatory guidelines to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Criticality of Purity Analysis for Novel APIs

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, as a pharmaceutical intermediate or potential API, can contain impurities originating from starting materials, by-products of the synthesis, or degradation products.[1] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2] Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main component from any potential impurities.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its versatility, precision, and robustness.[4]

Proposed Primary HPLC Method: A Reversed-Phase Approach

Given the polar nature of the carboxylic acid group and the non-polar character of the substituted aromatic ring and piperidine moiety, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for analysis. This approach separates compounds based on their hydrophobicity.

Rationale for Method Component Selection
  • Column: A C18 column is a common choice for RP-HPLC due to its broad applicability and ability to retain a wide range of compounds.[2] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic modifier is proposed. The acidic buffer (e.g., phosphate or acetate buffer at a low pH) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier due to its low UV cutoff and viscosity. A gradient elution, where the proportion of the organic modifier is increased over time, allows for the effective separation of compounds with a range of polarities.

  • Detection: UV detection is a simple and effective method for aromatic compounds like 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. The wavelength of maximum absorbance should be determined by analyzing the UV spectrum of the compound. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.[5]

Proposed Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Method Validation: A Cornerstone of Trustworthiness

A developed analytical method is only reliable if it has been thoroughly validated to ensure it is fit for its intended purpose.[6] The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[7][8][9]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development & Optimization Specificity Specificity / Forced Degradation Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Step-by-Step Validation Protocol
  • Specificity and Forced Degradation Studies: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11]

    • Protocol: Expose the sample of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light) stress conditions.[12] Analyze the stressed samples and ensure that the main peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure.

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13]

    • Protocol: Prepare a series of at least five standard solutions of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid at different concentrations (e.g., 50% to 150% of the expected working concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

    • Protocol: Perform recovery studies by spiking a placebo (if a formulation is being tested) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.

  • Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

    • Protocol:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and by the same analyst. The RSD should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

    • Protocol: Introduce small variations to the method parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparative Analysis of Analytical Methods

While the proposed RP-HPLC method is a strong candidate, it is important to consider other potential HPLC methods and alternative analytical techniques.

G cluster_0 Primary Technique cluster_1 Alternative Techniques Start Purity Analysis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid HPLC HPLC Start->HPLC UPLC UPLC Start->UPLC GC GC (with derivatization) Start->GC CE Capillary Electrophoresis (CE) Start->CE RP_HPLC RP_HPLC HPLC->RP_HPLC Reversed-Phase NP_HPLC NP_HPLC HPLC->NP_HPLC Normal-Phase Ion_Pair Ion_Pair HPLC->Ion_Pair Ion-Pair

Caption: Decision tree for selecting an analytical method for purity analysis.

Comparison of HPLC-Based Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Versatile, reproducible, wide range of columns available.[2]Poor retention of very polar compounds.General purity analysis and impurity profiling.
Normal-Phase (NP-HPLC) Separation based on polarity using a polar stationary phase and non-polar mobile phase.Good for separating isomers and very non-polar compounds.Less reproducible due to sensitivity to water content in the mobile phase.Analysis of non-polar impurities or when RP-HPLC fails.[16]
Ion-Pair Chromatography An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with charged analytes, allowing for their retention on a reversed-phase column.Good for separating charged compounds that are poorly retained in RP-HPLC.Can lead to long column equilibration times and baseline instability.Analysis of ionic impurities or when peak shape is poor in standard RP-HPLC.
Comparison with Alternative Analytical Techniques

High-performance liquid chromatography is a widely used technique for ensuring the purity of drugs.[17] However, other analytical methods can also be employed for purity assessment.[18]

TechniquePrincipleAdvantagesDisadvantagesApplicability to Target Molecule
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, better resolution, and higher sensitivity compared to HPLC.Higher instrument cost and more prone to clogging.Excellent for high-throughput screening and complex impurity profiles.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds.[19]Not ideal due to the low volatility of the target molecule; would require derivatization of the carboxylic acid group.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, small sample volume, and rapid analysis.[4]Lower sensitivity and precision compared to HPLC for some applications.A viable alternative, especially for charged impurities, but may require more method development to achieve the desired robustness.
Spectrophotometric Methods Quantifies the analyte based on its absorption of light.Simple, rapid, and cost-effective.[20]Lacks the specificity to separate the main component from its impurities.Suitable for a simple assay of the pure substance but not for purity analysis in the presence of impurities.

Conclusion

The purity of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is a critical quality attribute that necessitates a robust and validated analytical method for its determination. A reversed-phase HPLC method offers a versatile and reliable approach for this purpose. This guide has outlined a scientifically sound starting point for method development, a comprehensive protocol for validation according to ICH guidelines, and a comparative analysis of alternative HPLC and non-HPLC techniques. By following a systematic and well-documented approach to method development and validation, researchers and drug development professionals can ensure the generation of accurate and reliable purity data, which is fundamental to the successful development of safe and effective pharmaceutical products.

References

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  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

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Validation

A Researcher's Guide to Infrared Spectrum Analysis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, a compou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, a compound featuring a confluence of critical functional groups, Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, reliable, and highly informative analytical technique. This guide provides an in-depth analysis of the expected infrared (IR) spectrum of this molecule, offers a comparative perspective on alternative analytical methods, and furnishes a detailed protocol for obtaining high-quality spectral data.

The Structural Landscape of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Before delving into its spectral signature, it is crucial to dissect the molecular architecture of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. This compound presents a unique combination of a carboxylic acid, an aryl ether, a tertiary amine integrated into a piperidine ring, and a substituted benzene ring. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies, collectively creating a unique spectral fingerprint.

Decoding the Infrared Spectrum: A Functional Group Analysis

The IR spectrum of a molecule is a graphical representation of its absorption of infrared light at different wavenumbers. The x-axis typically represents the wavenumber in reciprocal centimeters (cm⁻¹), while the y-axis shows the percentage of transmittance. An absorption band (a peak pointing downwards) indicates that the molecule has absorbed energy at that specific frequency, causing a particular bond to vibrate.

The interpretation of an IR spectrum is a systematic process of correlating these absorption bands to the functional groups within the molecule. For 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, we anticipate a complex but interpretable spectrum.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most recognizable and informative bands in an IR spectrum.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form in the solid state.[1][2][3] This band will likely overlap with the C-H stretching vibrations.

  • C=O Stretch: A sharp and very intense absorption will appear in the range of 1725-1700 cm⁻¹.[4] The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency.[2][3]

  • C-O Stretch: A medium intensity band corresponding to the C-O stretching vibration is expected between 1320-1210 cm⁻¹.[5]

The Aryl Ether Group (Ar-O-CH₃)

The methoxy group attached to the benzene ring also produces distinct signals.

  • Asymmetric C-O-C Stretch: Aryl alkyl ethers typically show a strong, characteristic asymmetric stretching band between 1275-1200 cm⁻¹.[6][7][8]

  • Symmetric C-O-C Stretch: A second, often weaker, symmetric stretching band is expected around 1075-1020 cm⁻¹.[6][7][8]

The Tertiary Amine and Piperidine Ring

The piperidin-1-ylmethyl substituent introduces vibrations associated with the tertiary amine and the saturated heterocyclic ring.

  • C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears as a medium to weak absorption in the 1250-1020 cm⁻¹ range.[9][10] This may overlap with other absorptions in the fingerprint region.

  • Absence of N-H Bands: A key diagnostic feature for this tertiary amine is the complete absence of N-H stretching bands, which would typically appear around 3500-3300 cm⁻¹.[9][11][12][13]

  • CH₂ Bending: The methylene groups of the piperidine ring will contribute to the C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹.[5]

The Aromatic Ring

The substituted benzene ring will exhibit several characteristic absorptions.

  • Aromatic C-H Stretch: These stretching vibrations will appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[14][15]

  • Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching vibrations will produce medium to weak, sharp peaks in the 1600-1450 cm⁻¹ region.[14][16]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the position of strong absorptions in the 900-675 cm⁻¹ region due to C-H out-of-plane bending.[14][16]

The following table summarizes the expected characteristic IR absorption bands for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Strong, Very Broad
C=O Stretch1725 - 1700Strong, Sharp
C-O Stretch1320 - 1210Medium
Aryl EtherAsymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Medium to Weak
Tertiary AmineC-N Stretch1250 - 1020Medium to Weak
Aromatic RingC-H Stretch3100 - 3000Medium, Sharp
C=C Stretch1600 - 1450Medium to Weak, Sharp
C-H Out-of-Plane Bend900 - 675Strong
Aliphatic C-HC-H Stretch2950 - 2850Medium
CH₂ Bend (Scissoring)1470 - 1450Medium

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a powerful tool, a comprehensive structural analysis often involves complementary techniques.

TechniqueAdvantages for this MoleculeLimitations
FTIR Spectroscopy - Excellent for identifying functional groups.- Rapid and non-destructive.- Low sample requirement.- Does not provide detailed connectivity information.- Complex spectra can be challenging to fully interpret.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) - Provides detailed information on the carbon-hydrogen framework and connectivity.- Can distinguish between isomers.- Requires larger sample amounts.- More time-consuming than FTIR.
Mass Spectrometry (MS) - Determines the molecular weight and elemental composition.- Fragmentation patterns can provide structural clues.- Does not directly identify functional groups.- Isomer differentiation can be difficult.

In a drug development setting, these techniques are often used in concert. FTIR provides a quick confirmation of the presence of key functional groups, while NMR and MS are employed for definitive structure elucidation and verification.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is highly dependent on proper sample preparation. For a solid compound like 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[19]

Workflow for KBr Pellet Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition A Dry KBr Powder (Spectroscopic Grade) C Mix Sample with KBr (1:100 ratio) A->C B Grind Sample (1-2 mg) in Agate Mortar B->C D Load Mixture into Pellet Die C->D E Apply Pressure (8-10 tons) D->E F Eject Transparent Pellet E->F H Place KBr Pellet in Sample Holder F->H G Acquire Background Spectrum (Empty Sample Holder) I Acquire Sample Spectrum G->I H->I J Process Data (Baseline Correction, etc.) I->J ATR_vs_KBr cluster_KBr KBr Pellet cluster_ATR ATR-FTIR KBr KBr Pellet Method KBr_prep Requires Grinding & Pressing KBr->KBr_prep KBr_quant Good for Quantitative Analysis KBr->KBr_quant KBr_quality High-Quality Spectra KBr->KBr_quality ATR ATR-FTIR Method ATR_prep Minimal Sample Prep ATR->ATR_prep ATR_speed Very Fast ATR->ATR_speed ATR_surface Surface-Sensitive ATR->ATR_surface

Caption: Comparison of KBr pellet and ATR-FTIR methods.

While ATR is faster and requires less skill, the KBr pellet method often yields higher resolution spectra and is more suitable for quantitative analysis due to the well-defined path length.

Conclusion

FTIR spectroscopy provides an invaluable analytical window into the functional group composition of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. By understanding the characteristic absorption frequencies of its carboxylic acid, aryl ether, tertiary amine, and aromatic ring components, researchers can rapidly verify the chemical identity and purity of this compound. The choice between the traditional KBr pellet method and the more modern ATR-FTIR technique will depend on the specific analytical requirements, with both capable of delivering high-quality, informative spectra when executed with care. This guide serves as a foundational resource for scientists and professionals in drug development, enabling them to leverage the full potential of infrared spectroscopy in their research endeavors.

References

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Comparative

A Comparative Guide to the Structural Characterization of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structural characterization data for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, a substituted benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural characterization data for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a framework for its characterization by comparing its predicted spectroscopic features with the extensively documented data of two key reference compounds: the parent scaffold, 4-methoxybenzoic acid, and its positional isomer, 4-(piperidin-1-ylmethyl)benzoic acid.

This comparative approach allows for a detailed exploration of the influence of substituent positioning on the spectral and physicochemical properties of these molecules. The insights provided herein are intended to assist researchers in the identification, verification, and quality control of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid and related compounds.

Structural Overview and Comparative Framework

The three molecules at the core of this guide share a common benzoic acid framework, with variations in the substitution pattern of the methoxy and piperidin-1-ylmethyl groups. These differences are expected to manifest in distinct spectroscopic signatures.

  • 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (Target Compound): The subject of this guide, characterized by the presence of a methoxy group at the 4-position and a piperidin-1-ylmethyl group at the 3-position of the benzoic acid ring.

  • 4-Methoxybenzoic acid (Parent Scaffold Comparator): A simple, well-characterized molecule that provides a baseline for the spectroscopic properties of the 4-methoxybenzoyl moiety.

  • 4-(Piperidin-1-ylmethyl)benzoic acid (Positional Isomer Comparator): This isomer allows for the assessment of the electronic and steric effects of the piperidin-1-ylmethyl group when positioned at the 4-position, in the absence of the methoxy group.

The structural comparison of these three compounds is illustrated in the diagram below.

Caption: Logical relationship between the target compound and the selected comparators.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the target compound and its comparators. This data is essential for their unambiguous identification and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectral Data Comparison

Assignment 4-Methoxybenzoic acid 4-(Piperidin-1-ylmethyl)benzoic acid (Predicted) 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (Predicted)
-COOH ~12.7 ppm (s, 1H)[1][2]~12.5 ppm (s, 1H)~12.6 ppm (s, 1H)
Ar-H 7.93 ppm (d, 2H), 7.03 ppm (d, 2H)[1][2]7.95 ppm (d, 2H), 7.45 ppm (d, 2H)~7.8 ppm (d, 1H), ~7.7 ppm (dd, 1H), ~6.9 ppm (d, 1H)
-OCH₃ 3.84 ppm (s, 3H)[1][2]-~3.9 ppm (s, 3H)
-CH₂- (benzyl) -~3.6 ppm (s, 2H)~3.7 ppm (s, 2H)
-CH₂- (piperidine) -~2.4 ppm (m, 4H), ~1.5 ppm (m, 4H), ~1.4 ppm (m, 2H)~2.5 ppm (m, 4H), ~1.6 ppm (m, 4H), ~1.4 ppm (m, 2H)

Rationale for Predicted Shifts:

For the target compound, the aromatic region is expected to show a more complex splitting pattern due to the three non-equivalent aromatic protons. The proton ortho to the carboxylic acid will be the most downfield, followed by the proton between the two substituents, and the proton ortho to the methoxy group will be the most upfield. The benzylic and piperidine protons are predicted to have similar chemical shifts to the positional isomer comparator.

Table 2: ¹³C NMR Spectral Data Comparison

Assignment 4-Methoxybenzoic acid 4-(Piperidin-1-ylmethyl)benzoic acid (Predicted) 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (Predicted)
C=O 167.5 ppm[1]~168 ppm~168 ppm
Ar-C (ipso, -COOH) 123.5 ppm[1]~130 ppm~124 ppm
Ar-C (ipso, -OCH₃) 163.2 ppm[1]-~161 ppm
Ar-C (ipso, -CH₂-) -~145 ppm~130 ppm
Ar-CH 131.5 ppm, 114.1 ppm[1]~129 ppm, ~128 ppm~132 ppm, ~125 ppm, ~112 ppm
-OCH₃ 55.8 ppm[1]-~56 ppm
-CH₂- (benzyl) -~63 ppm~60 ppm
-CH₂- (piperidine) -~54 ppm, ~26 ppm, ~24 ppm~54 ppm, ~26 ppm, ~24 ppm

Rationale for Predicted Shifts:

The ¹³C NMR spectrum of the target compound is predicted based on the additive effects of the substituents on the aromatic ring. The carbon bearing the methoxy group will be the most downfield among the aromatic carbons, while the carbon ortho to the methoxy group will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode 4-Methoxybenzoic acid 4-(Piperidin-1-ylmethyl)benzoic acid (Predicted) 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (Predicted)
Carboxylic AcidO-H stretch2500-3300 (very broad)[3]2500-3300 (very broad)2500-3300 (very broad)
Carboxylic AcidC=O stretch1680-1710 (strong)[3]1680-1710 (strong)1680-1710 (strong)
Aromatic RingC=C stretch1500-1600 (medium)1500-1600 (medium)1500-1600 (medium)
Methoxy GroupC-O stretch1250-1300 (strong)-1250-1300 (strong)
Alkyl GroupsC-H stretch2850-3000 (medium)2850-3000 (medium)2850-3000 (medium)

Interpretation:

All three compounds are expected to show the characteristic very broad O-H stretch and the strong C=O stretch of a carboxylic acid. The presence of the piperidine and methoxy groups will contribute to the C-H and C-O stretching regions, respectively. The fingerprint region (below 1500 cm⁻¹) will be unique for each compound and can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Fragmentation

Compound Molecular Weight [M+H]⁺ (ESI) Key Fragment Ions (EI)
4-Methoxybenzoic acid152.15 g/mol [4][5]153.05m/z 152 (M⁺), 135 ([M-OH]⁺), 107 ([M-COOH]⁺), 77 ([C₆H₅]⁺)[4][5]
4-(Piperidin-1-ylmethyl)benzoic acid219.28 g/mol [6]220.13m/z 219 (M⁺), 202 ([M-OH]⁺), 174 ([M-COOH]⁺), 98 ([C₅H₁₀NCH₂]⁺), 84 ([C₅H₁₀N]⁺)
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid249.31 g/mol 250.15m/z 249 (M⁺), 232 ([M-OH]⁺), 204 ([M-COOH]⁺), 98 ([C₅H₁₀NCH₂]⁺), 84 ([C₅H₁₀N]⁺)

Fragmentation Rationale:

For the target compound and its positional isomer, a characteristic fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable piperidinomethyl cation at m/z 98 or a piperidine cation at m/z 84. The benzoic acid moiety will undergo fragmentation similar to 4-methoxybenzoic acid, with losses of -OH and -COOH groups.

Experimental Protocols

The following section details standardized protocols for acquiring the structural characterization data discussed above. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The workflow for NMR analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and assign peaks proc2->proc3

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum. Key parameters to consider include a 90° pulse angle, a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of at least 5 seconds to allow for full relaxation of the acidic proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule based on chemical shifts, coupling patterns, and integration.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive framework for the structural characterization of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. By leveraging a comparative analysis with its parent scaffold and a positional isomer, we have established a robust set of predicted spectroscopic data. The detailed experimental protocols provided offer a clear path for the acquisition of high-quality data. This information is critical for researchers working on the synthesis, purification, and application of this and related molecules, ensuring the integrity and reproducibility of their scientific endeavors. The combination of predictive analysis and standardized experimental procedures outlined here serves as a valuable resource for the scientific community.

References

  • PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Interpreting infra-red spectra. Chemguide. Available at: [Link]

  • Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Handling 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Hazard Assessment: A Tale of Two Moieties The potential hazards of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can be inferred from its constituent chemical groups. Substituted benzoic acids are often associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Tale of Two Moieties

The potential hazards of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can be inferred from its constituent chemical groups. Substituted benzoic acids are often associated with skin, eye, and respiratory irritation[1][2][3]. Piperidine and its derivatives can be flammable, corrosive, and may cause severe skin and eye damage, with potential harm if swallowed or inhaled[4][5][6]. Therefore, it is prudent to treat this compound as potentially hazardous, warranting careful handling to minimize exposure.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact[1][2].

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not addressed promptly[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][7].

  • Harmful if Swallowed: Ingestion could lead to adverse health effects[2][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation[8][9].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation. Gloves should be inspected before use and removed properly to avoid contamination[7][8].
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Minimizes the risk of inhaling airborne particles that could cause respiratory irritation[1][10].
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a comprehensive guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (e.g., fume hood). don_ppe Don all required PPE as specified above. weighing Weigh the compound carefully to avoid generating dust. prep_area->weighing Proceed to Handling gather_materials Gather all necessary equipment and reagents. dissolving If dissolving, add the solid to the solvent slowly. handling_actions Avoid all personal contact, including inhalation. Do not eat, drink, or smoke. decontaminate Decontaminate work surfaces. handling_actions->decontaminate Proceed to Cleanup dispose_waste Dispose of waste in a designated hazardous waste container. remove_ppe Remove PPE carefully to avoid self-contamination. wash_hands Wash hands thoroughly with soap and water.

Caption: Workflow for the safe handling of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid.

Detailed Protocol:

  • Preparation :

    • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[3][11].

    • Before handling the compound, ensure all required PPE is correctly worn[2][8].

    • Assemble all necessary equipment, including spatulas, weighing paper, flasks, and solvents.

  • Handling :

    • When weighing the solid, do so carefully to minimize the generation of dust[11].

    • If preparing a solution, add the solid to the solvent gradually to prevent splashing.

    • Avoid all direct contact with the compound. Do not eat, drink, or smoke in the handling area[2][12].

  • In Case of a Spill :

    • Evacuate and secure the area to prevent further exposure[8][11].

    • For small spills, use an inert absorbent material to contain the substance[5].

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal[13].

    • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation : All waste containing this compound, including unused product, contaminated labware, and disposable PPE, must be collected in a designated hazardous waste container[8].

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid"[8][12].

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials[4][12].

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety protocols, researchers can confidently handle 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid, ensuring a safe and productive laboratory environment.

References

  • Benchchem.
  • ChemBK. 4-methoxy-3-(1-piperidinylmethyl)benzoic acid.
  • Antibodies. 4-Piperidinopiperidine.
  • Carl ROTH.
  • SAFETY D
  • SAFETY D
  • Capot Chemical. MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
  • PubChem. 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid.
  • Safety D
  • Fisher Scientific.
  • Angene Chemical.
  • Thermo Fisher Scientific.
  • VelocityEHS. Benzoic Acid – Uses and Safety.
  • SAFETY D
  • Carl ROTH.
  • ChemicalBook.
  • TCI Chemicals.
  • Echemi. 4-[(4-Methyl-1-piperazinyl)
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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